Tert-butyl (r)-2-piperidinecarboxylate
Overview
Description
Tert-butyl ®-2-piperidinecarboxylate: is a chemical compound that belongs to the class of piperidinecarboxylates. It is characterized by the presence of a tert-butyl group attached to the nitrogen atom of the piperidine ring. This compound is widely used in organic synthesis and has various applications in the fields of chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
“Tert-butyl ®-2-piperidinecarboxylate” is a derivative of tert-butyl esters, which are widely used in synthetic organic chemistry . The primary targets of this compound are amino acids, as it is often used in peptide synthesis . The tert-butyl group in this compound serves as a protecting group for the carboxylic acid functionality of amino acids .
Mode of Action
The compound interacts with its targets (amino acids) through a process known as tert-butylation . This process involves the introduction of the tert-butoxycarbonyl group into a variety of organic compounds . The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by its characteristic applications .
Biochemical Pathways
The tert-butyl group plays a significant role in various biochemical pathways, including biosynthetic and biodegradation pathways . It is used in chemical transformations and has potential applications in biocatalytic processes .
Pharmacokinetics
The compound is synthesized from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This suggests that the compound’s ADME properties and bioavailability may be influenced by these reagents and the synthesis process.
Result of Action
The result of the action of “Tert-butyl ®-2-piperidinecarboxylate” is the formation of tert-butyl esters of Nα-protected amino acids . These esters are used as masked carboxyl group surrogates in peptide synthesis .
Action Environment
The action, efficacy, and stability of “Tert-butyl ®-2-piperidinecarboxylate” can be influenced by various environmental factors. For instance, the reaction conditions, including the presence of a catalyst and the temperature, can affect the efficiency of the tert-butylation process .
Biochemical Analysis
Biochemical Properties
Tert-butyl ®-2-piperidinecarboxylate is known for its unique reactivity pattern elicited by the crowded tert-butyl group . This group is involved in various chemical transformations and has implications in biosynthetic and biodegradation pathways
Cellular Effects
Related compounds such as tert-butyl hydroperoxide have been shown to cause oxidative stress in various cell types It’s plausible that Tert-butyl ®-2-piperidinecarboxylate may have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The crowded tert-butyl group is known to have unique reactivity patterns, which could influence its interactions at the molecular level It may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Related compounds such as tert-butyl esters have been shown to undergo cleavage under certain conditions . This suggests that Tert-butyl ®-2-piperidinecarboxylate may have similar stability and degradation properties, and could exhibit long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
There is currently limited information available on the dosage effects of Tert-butyl ®-2-piperidinecarboxylate in animal models. Related compounds have been shown to have hepatoprotective effects in certain dosages
Metabolic Pathways
The tert-butyl group is known to be involved in various biosynthetic and biodegradation pathways . This suggests that Tert-butyl ®-2-piperidinecarboxylate could interact with certain enzymes or cofactors, and could potentially influence metabolic flux or metabolite levels.
Transport and Distribution
Related compounds such as tert-butyl esters are known to undergo certain transformations, which could influence their transport and distribution
Subcellular Localization
Related compounds such as tert-butyl esters are known to undergo certain transformations, which could influence their localization within specific compartments or organelles
Preparation Methods
Synthetic Routes and Reaction Conditions:
Classical Method: One of the classical methods for preparing tert-butyl esters involves the mineral acid-catalyzed addition of isobutene to amino acids.
Improved Method: A more recent and safer method involves the use of tert-butanol in the presence of a heterogeneous catalyst prepared from concentrated sulfuric acid dispersed on powdered anhydrous magnesium sulfate.
Metal-Free Condition: Another efficient method involves the preparation of tert-butyl esters from benzyl cyanides and tert-butyl hydroperoxide under metal-free conditions.
Industrial Production Methods: Industrial production of tert-butyl ®-2-piperidinecarboxylate typically involves large-scale synthesis using the improved method mentioned above. The use of flow microreactor systems has also been developed to introduce the tert-butoxycarbonyl group into various organic compounds efficiently and sustainably .
Chemical Reactions Analysis
Types of Reactions:
Substitution: Substitution reactions, such as nucleophilic substitution, can occur with tert-butyl halides.
Common Reagents and Conditions:
Oxidizing Agents: Tert-butyl hydroperoxide, hydrogen peroxide.
Reducing Agents: Sodium borohydride.
Solvents: Protic and aprotic solvents, depending on the reaction type.
Major Products:
Oxidation: Formation of tert-butyl hydroperoxide.
Reduction: Formation of alcohols from amide derivatives.
Substitution: Formation of substituted piperidinecarboxylates.
Scientific Research Applications
Chemistry:
Organic Synthesis: Tert-butyl ®-2-piperidinecarboxylate is used as a protecting group in peptide synthesis and other organic transformations.
Biology:
Medicine:
Drug Development: This compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry:
Chemical Manufacturing: It is used in the production of various chemicals and materials, including agrochemicals and polymers.
Comparison with Similar Compounds
Tert-butylthiol: An organosulfur compound with similar tert-butyl group characteristics.
Tert-butyl alcohol: A simple tertiary alcohol with similar chemical properties.
Tetrathiafulvalene-tetraazapyrene triads: Compounds with tert-butyl groups that influence electronic communication between redox units.
Uniqueness: Tert-butyl ®-2-piperidinecarboxylate is unique due to its specific structure and the presence of the piperidine ring, which imparts distinct chemical and biological properties. Its use as a protecting group in organic synthesis and its applications in NMR studies highlight its versatility and importance in scientific research.
Properties
IUPAC Name |
tert-butyl (2R)-piperidine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)8-6-4-5-7-11-8/h8,11H,4-7H2,1-3H3/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MESKMUAFJDWOAR-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1CCCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140646-13-5 | |
Record name | tert-butyl (2R)-piperidine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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